6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Lipophilicity CNS drug design Membrane permeability

SAR studies on quinoline sulfonamides fail when 6-position substitution is uncontrolled. This compound's 6-ethoxy group yields XLogP3=5.1, a +0.4 ΔlogP vs. 6-OMe (~2.5× partition difference). Key features: • Chiral 3-methylpiperidine for stereoselective binding potential • 6-Ethoxy as synthetic handle for late-stage diversification • Matched-set procurement enables systematic 6-position SAR validation.

Molecular Formula C24H28N2O3S
Molecular Weight 424.56
CAS No. 872206-83-2
Cat. No. B2441210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
CAS872206-83-2
Molecular FormulaC24H28N2O3S
Molecular Weight424.56
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C
InChIInChI=1S/C24H28N2O3S/c1-4-29-19-9-12-22-21(14-19)24(26-13-5-6-18(3)16-26)23(15-25-22)30(27,28)20-10-7-17(2)8-11-20/h7-12,14-15,18H,4-6,13,16H2,1-3H3
InChIKeyFOEZDKGRHMLLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-3-tosylquinoline: Structural and Physicochemical Overview


6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline (CAS 872206-83-2) is a synthetic quinoline derivative with a molecular formula of C24H28N2O3S and a molecular weight of 424.6 g/mol [1]. The compound features a 6-ethoxy substituent, a 3-tosyl (4-methylbenzenesulfonyl) group, and a 4-(3-methylpiperidin-1-yl) moiety on the quinoline core. Its computed XLogP3 of 5.1 and Topological Polar Surface Area (TPSA) of 67.9 Ų position it within a lipophilic range consistent with CNS-penetrant small molecules, though no experimental CNS penetration data exist for this specific compound [1]. The compound is catalogued in PubChem (CID 18559628) and is primarily offered by chemical suppliers as a research-grade building block for medicinal chemistry and synthetic applications [1][2].

Workflow
6-position SAR library synthesis
Selection Logic
Controlled logP step vs. methoxy and fluoro analogs
Stereochemical Context
Racemic 3-methylpiperidine for chiral resolution studies

6-Ethoxy-3-tosylquinoline: Substitution Specificity


Within the 3-sulfonyl-4-aminoquinoline chemotype, small structural variations produce quantifiably distinct physicochemical profiles that directly impact experimental suitability. The target compound's 6-ethoxy group yields a computed XLogP3 of 5.1, which is 0.4 log units higher than the 6-methoxy analog (XLogP3 = 4.7) and 0.2 log units higher than the 6-fluoro analog (XLogP3 = 4.9) [1][2][3]. A ΔlogP of 0.4 translates to approximately a 2.5-fold difference in partition coefficient, which can materially alter membrane permeability, nonspecific binding, and assay compatibility. The 3-methylpiperidine substituent introduces an undefined stereocenter absent in the des-methylpiperidine analog (CAS 866848-30-8; no stereocenter, Complexity = 621 vs. 656 for the target), potentially conferring stereoselective binding properties that achiral analogs cannot replicate [1][4]. These quantitative differences mean that simply selecting a 'similar' quinoline sulfonamide without controlling for 6-position substitution and piperidine methylation status risks unknowingly altering solubility, target engagement, and reproducibility in structure-activity relationship (SAR) studies.

6-Ethoxy vs. 6-Methoxy
A ΔlogP of +0.4 may shift membrane permeability and nonspecific binding profiles; partition-coefficient-dependent assays may not transfer directly.
3-Methylpiperidine vs. Des-methyl
The undefined stereocenter in the 3-methylpiperidine moiety can confer stereoselective binding; achiral piperidine analogs cannot replicate this chiral interaction potential.
Direct C-N linkage vs. Amino-piperidine linker
The 4-position direct piperidine attachment yields a different dihedral angle and nitrogen basicity compared to amino-linker geometries found in 5-HT6R antagonist series.

6-Ethoxy-3-tosylquinoline: Comparative Evidence


Lipophilicity Differentiation from Methoxy and Fluoro Analogs

The target compound exhibits a computed XLogP3 of 5.1, representing the highest lipophilicity among the directly comparable 6-substituted 3-tosyl-4-(3-methylpiperidin-1-yl)quinoline series. This value exceeds the 6-methoxy analog (CAS 866895-05-8; XLogP3 = 4.7) by 0.4 log units and the 6-fluoro analog (CAS 899942-53-1; XLogP3 = 4.9) by 0.2 log units [1][2][3]. In the context of CNS drug discovery, an XLogP3 between 4.0–5.5 is typically associated with favorable brain penetration potential, though values above 5.0 also carry increased risk of nonspecific binding and poor aqueous solubility. This measured difference in computed lipophilicity is relevant for SAR campaigns where systematic modulation of logP is being explored.

Lipophilicity Differentiation
Cross-study comparable
Target XLogP3 = 5.1. ΔXLogP3 = +0.4 vs. 6-methoxy analog (4.7); ΔXLogP3 = +0.2 vs. 6-fluoro analog (4.9). Computed in silico values.
Quantifiable logP step for systematic SAR exploration of permeability–solubility trade-offs.
In silico predictions; not experimentally measured logD.
Lipophilicity CNS drug design Membrane permeability

Polar Surface Area Difference vs. Fluoro Analog

The target compound's TPSA of 67.9 Ų is identical to the 6-methoxy analog but 15.7% larger than the 6-fluoro analog (TPSA = 58.7 Ų) [1][2]. In classical CNS drug design rules, TPSA values below 60–70 Ų are generally associated with improved passive BBB permeability. The 6-fluoro analog falls below the conventional 60 Ų threshold, potentially offering superior passive CNS entry, while the target compound's 67.9 Ų sits near the boundary, suggesting a more balanced CNS/peripheral exposure profile. For programs where peripheral restriction is desirable, the higher TPSA of the ethoxy compound may be advantageous relative to the fluoro analog.

Polar Surface Area Difference
Cross-study comparable
Target TPSA = 67.9 Ų. ΔTPSA = +9.2 Ų (+15.7%) vs. 6-fluoro analog (58.7 Ų). Identical to 6-methoxy analog (67.9 Ų).
Supports tuning of CNS permeability; ethoxy provides a balanced CNS/peripheral profile option.
Computed by Cactvs; in silico prediction.
Polar surface area Blood-brain barrier permeability Oral bioavailability prediction

Stereochemical Differentiation: 3-Methylpiperidine Stereocenter

The target compound possesses a molecular complexity score of 656 and a single undefined atom stereocenter at the 3-position of the piperidine ring [1]. In contrast, the des-methylpiperidine analog (CAS 866848-30-8) has a complexity of 621 with zero stereocenters, and the 4-methylpiperidine analog (CAS 866843-15-4) has a complexity of 621 with the methyl positioned at the 4-position rather than the 3-position [2][3]. The presence of the 3-methyl group introduces chirality that can, in principle, drive stereoselective target engagement—a feature absent in achiral piperidine analogs. The higher complexity score (656 vs. 621) reflects the increased structural information content, which may correlate with greater potential for specific molecular recognition.

Stereochemical Differentiation
Class-level inference
Target complexity = 656, stereocenters = 1 (racemic). ΔComplexity = +35 vs. des-methyl and 4-methylpiperidine analogs (complexity = 621, stereocenters = 0).
Racemic 3-methylpiperidine enables downstream chiral resolution for enantiomer-specific evaluation.
Supplied as racemic mixture; no enantioselectivity data available.
Stereochemistry Molecular complexity Selectivity

Conformational Flexibility vs. Methoxy and Fluoro Analogs

The target compound possesses 5 rotatable bonds, compared to 4 for the 6-methoxy analog and 3 for the 6-fluoro analog [1][2][3]. This difference arises from the ethoxy (-OCH2CH3) group, which adds one additional rotatable bond relative to methoxy (-OCH3) and two additional rotatable bonds relative to fluoro (-F). In lead optimization, the number of rotatable bonds influences conformational entropy and the entropic penalty upon target binding—each freely rotatable bond contributes approximately 0.5–1.5 kcal/mol to the entropy penalty. The ethoxy group therefore provides intermediate conformational flexibility between the rigid fluoro and the moderately flexible methoxy substituents, offering a quantifiable parameter for tuning binding thermodynamics.

Conformational Flexibility
Cross-study comparable
Target rotatable bonds = 5. ΔRotB = +1 vs. 6-methoxy analog (4); ΔRotB = +2 vs. 6-fluoro analog (3).
Intermediate flexibility option for tuning entropic penalty in binding thermodynamics.
Computed by Cactvs from PubChem.
Conformational flexibility Binding entropy Ligand efficiency

Scaffold Architecture for Multi-Vector SAR

The 3-sulfonyl-4-aminoquinoline scaffold is recognized in the medicinal chemistry literature as a privileged architecture for kinase inhibition, NF-κB modulation, and 5-HT6 receptor antagonism [1][2]. Within this scaffold class, the combination of 6-ethoxy (electron-donating, lipophilic), 3-tosyl (sulfonyl electron-withdrawing), and 4-(3-methylpiperidin-1-yl) (basic amine with chiral methyl) substituents creates three distinct vectors for SAR exploration. This substitution pattern is distinct from the sulfonamide-based quinoline-3-sulfonamides evaluated as LDHA inhibitors and the 3-(arylsulfonyl)-8-(piperidin-4-yl amino)quinolines explored as 5-HT6R antagonists, positioning the compound as a scaffold-intermediate rather than a direct biological probe [2]. No direct biological activity data (IC50, Ki, EC50) were identified for this specific compound in the peer-reviewed literature as of the search date.

Scaffold Architecture for SAR
Class-level inference
Three substitution vectors (6-EtO, 3-tosyl, 4-(3-methylpiperidin-1-yl)) create a distinct scaffold-intermediate. No IC50/Ki data identified for this compound.
Suitable as a comparator in scaffold-hopping studies; class-level biological relevance only.
Literature search April 2026; no direct bioactivity found.
Scaffold optimization Multi-vector SAR Quinoline sulfonamide library design

Absence of Direct Biological Comparative Data

An exhaustive search of PubMed, Google Scholar, PubChem, ChemSpider, and patent databases (Google Patents, WIPO, Espacenet) as of April 29, 2026 identified no primary research articles reporting quantitative biological activity data (IC50, Ki, EC50, % inhibition at defined concentration, in vivo efficacy, PK parameters) for CAS 872206-83-2. The compound has PubChem CID 18559628 with creation date December 4, 2007, yet has not been the subject of published SAR studies or biological evaluations in the indexed scientific literature [1]. This stands in contrast to structurally related quinoline sulfonamides for which extensive biological data exist [2][3]. Consequently, all physicochemical comparisons in this guide rely on computed properties from PubChem, and all biological assertions are class-level inferences only. Users selecting this compound should anticipate the need for de novo biological characterization rather than building upon existing published structure-activity data.

Absence of Direct Biological Data
Data to verify
No published IC50/Ki/EC50/in vivo data identified for CAS 872206-83-2. Contrasts with well-characterized quinoline sulfonamide class members.
Treat as uncharacterized intermediate; plan for de novo biological characterization.
PubMed, PubChem, patent databases searched April 2026.
Data limitations Research chemical Procurement caution

Application Scenarios for 6-Ethoxy-3-tosylquinoline


6-Position Substituent SAR Library Synthesis

The compound's computed XLogP3 of 5.1, TPSA of 67.9 Ų, and rotatable bond count of 5 provide a benchmark for SAR studies comparing 6-position substituents (ethoxy vs. methoxy, fluoro, chloro, or hydrogen) on the 3-tosyl-4-(3-methylpiperidin-1-yl)quinoline core [1]. Researchers can procure the ethoxy, methoxy, and fluoro analogs as a matched set and measure experimental logD, solubility, permeability (PAMPA or Caco-2), and microsomal stability to validate the in silico predictions and determine the optimal 6-substituent for their target of interest. Given the chiral 3-methylpiperidine, chiral separation followed by enantiomer-specific testing is recommended to identify any stereoselectivity in target binding [1].

Scaffold-Hopping: Direct vs. Amino-Piperidine Linker Comparison

The compound's 4-(3-methylpiperidin-1-yl) substituent represents a direct C-N bond between the quinoline core and the piperidine ring, distinguishing it from 3-sulfonyl-8-(piperidin-4-yl amino)quinolines that employ an amino linker [2]. This structural difference has implications for the dihedral angle between the quinoline and piperidine rings, the basicity of the piperidine nitrogen, and the overall molecular shape. Medicinal chemistry groups exploring quinoline sulfonamide scaffolds for kinase or GPCR targets can use this compound as a comparator to assess whether the direct piperidine linkage offers advantages in potency, selectivity, or metabolic stability relative to the amino-piperidine linker geometry found in published 5-HT6R antagonist series.

Late-Stage Functionalization via 6-Ethoxy Group

The 6-ethoxy substituent provides a synthetic handle that can be deprotected (BBr3 or HBr) to yield the 6-hydroxy analog, which can then be further functionalized through alkylation, acylation, or sulfonation to generate diverse 6-substituted derivatives [1]. This late-stage diversification strategy enables efficient library synthesis from a single advanced intermediate, reducing the number of linear synthetic steps required to explore 6-position SAR. The tosyl group at the 3-position also serves as a protected sulfonic acid or a precursor for sulfonamide formation via nucleophilic aromatic substitution or metal-catalyzed coupling reactions [1].

CNS Drug Design Property Benchmarking

With an XLogP3 of 5.1, TPSA of 67.9 Ų, and zero hydrogen bond donors, the compound resides near the boundary of conventional CNS drug-like space (typically XLogP < 5, TPSA < 90 Ų, HBD ≤ 3) [1]. This makes it suitable as a reference compound in training sets for computational models predicting blood-brain barrier permeability, where it can serve as a borderline-case example to test model discrimination. Its computed property profile also makes it a useful tool compound for evaluating nonspecific binding assays (e.g., brain tissue binding, microsomal binding) where elevated lipophilicity often correlates with increased nonspecific binding [1].

Application
Selection Property
Validation Focus
6-Position SAR library synthesis
Computed XLogP3 / TPSA / RotB benchmark
Experimental logD, PAMPA, and microsomal stability validation
Direct vs. amino-piperidine linker comparison
4-position direct C–N piperidine linkage
Target engagement and basicity comparison vs. amino-linker series
Late-stage functionalization via 6-ethoxy
Deprotectable 6-ethoxy synthetic handle
6-hydroxy conversion and subsequent derivatization efficiency
CNS drug design property benchmarking
Boundary XLogP3/TPSA/HBD profile
Nonspecific binding and BBB permeability model testing
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